

ST-1006: A Technical Guide to its Histamine H4 Receptor Selectivity

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Compound of Interest

Compound Name: ST-1006

Cat. No.: B15140489

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the histamine H4 receptor (H4R) selectivity profile of the potent agonist, **ST-1006**. The information presented herein is intended to support research and drug development efforts targeting the H4R.

Core Compound: ST-1006

ST-1006 is a well-characterized, potent and selective agonist for the histamine H4 receptor. Its high affinity for the H4R makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor subtype.

Quantitative Selectivity Profile

The selectivity of **ST-1006** has been determined through extensive in vitro pharmacological assays. The binding affinities for all four human histamine receptor subtypes are summarized below.

Receptor Subtype	Binding Affinity (pKi)
Histamine H1 Receptor (H1R)	< 5.0
Histamine H2 Receptor (H2R)	< 5.0
Histamine H3 Receptor (H3R)	6.1
Histamine H4 Receptor (H4R)	7.94 ^[1]

Data presented is compiled from in vitro studies on recombinant human histamine receptors.

The data clearly demonstrates the high selectivity of **ST-1006** for the histamine H4 receptor, with significantly lower affinity for the H1, H2, and H3 receptor subtypes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity and functional activity of **ST-1006**.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of **ST-1006** for the human histamine H1, H2, H3, and H4 receptors.

Methodology:

- Cell Culture and Membrane Preparation:
 - HEK293 cells stably expressing the respective human histamine receptor subtype (H1R, H2R, H3R, or H4R) are cultured in appropriate media.
 - Cells are harvested, and cell membranes are prepared by homogenization in a lysis buffer followed by differential centrifugation to isolate the membrane fraction.
 - The protein concentration of the membrane preparations is determined using a standard protein assay (e.g., BCA assay).
- Competitive Radioligand Binding:

- Membrane preparations are incubated with a specific radioligand for each receptor subtype at a concentration close to its K_d value.
 - H1R: [^3H]-Pyrilamine
 - H2R: [^3H]-Tiotidine
 - H3R: [^{125}I]-Iodoproxifan
 - H4R: [^3H]-Histamine
- A range of concentrations of the unlabeled test compound (**ST-1006**) are added to compete with the radioligand for binding to the receptor.
- Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the respective receptor.
- Incubation is carried out at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.
- Separation and Detection:
 - The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
 - The radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis:
 - The concentration of **ST-1006** that inhibits 50% of the specific radioligand binding (IC_{50}) is determined by non-linear regression analysis of the competition curves.
 - The binding affinity (K_i) is calculated from the IC_{50} value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where $[\text{L}]$ is the concentration of the radioligand and K_d is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of **ST-1006** at the G α i-coupled histamine H4 receptor.

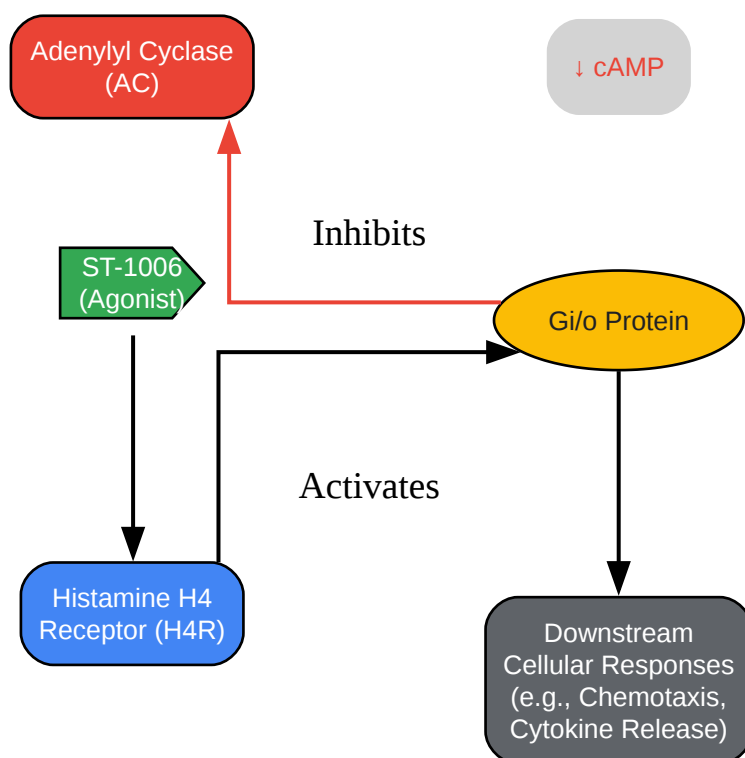
Methodology:

- Cell Culture:
 - HEK293 cells stably expressing the human histamine H4 receptor are cultured in a suitable medium.
- cAMP Accumulation Assay:
 - Cells are seeded into multi-well plates and allowed to attach.
 - The cells are then stimulated with forskolin, an adenylyl cyclase activator, to induce a measurable level of intracellular cyclic AMP (cAMP).
 - To test for agonist activity, increasing concentrations of **ST-1006** are added to the cells in the presence of forskolin.
 - To test for antagonist activity, cells are pre-incubated with a potential antagonist before the addition of a known H4R agonist (like histamine or **ST-1006**).
 - The incubation is carried out for a defined period at 37°C.
- cAMP Quantification:
 - The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
- Data Analysis:
 - For agonist activity, the concentration of **ST-1006** that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC₅₀) is determined. The maximal effect (E_{max}) is also calculated relative to a full agonist like histamine.

- For antagonist activity, the ability of a compound to shift the concentration-response curve of an agonist to the right is used to determine its potency (pA2 value).

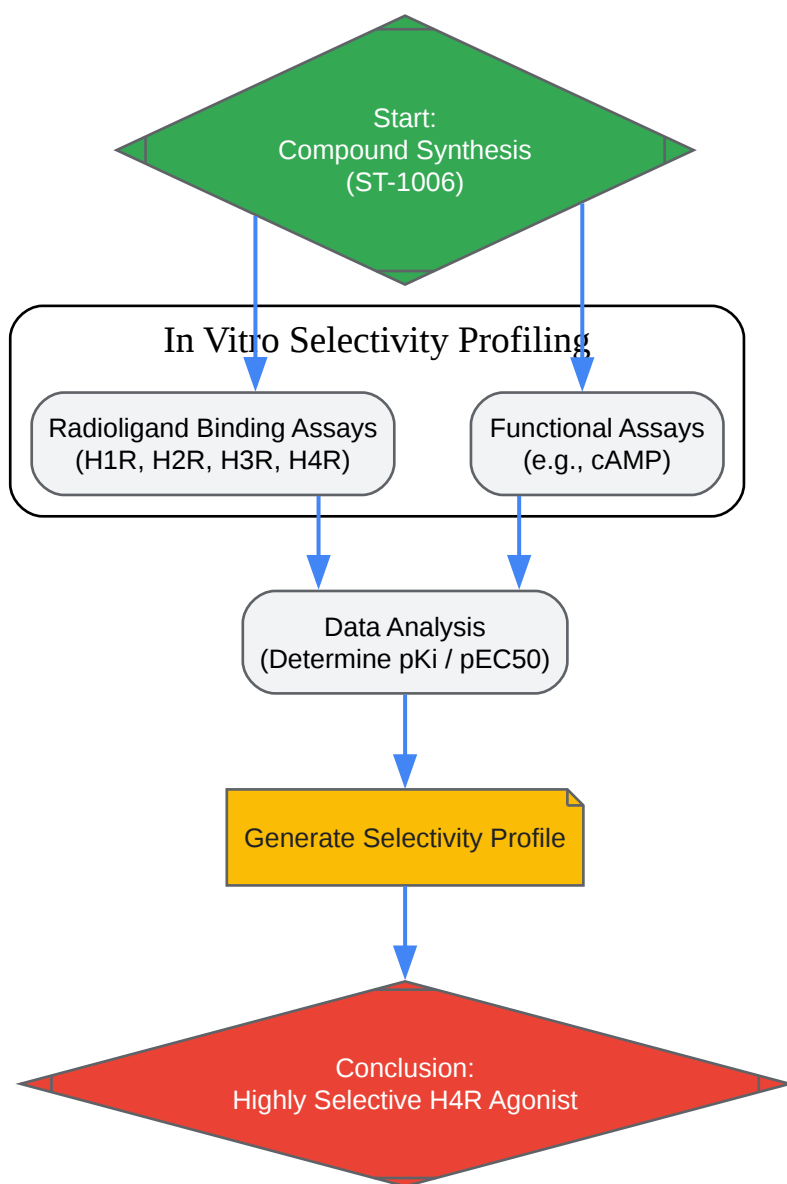
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of the histamine H4 receptor and the general experimental workflow for determining compound selectivity.



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Histamine H4 Receptor Signaling Pathway



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Workflow for Determining Compound Selectivity

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References

- 1. medchemexpress.com [medchemexpress.com]
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